(2S,5R)-Methyl 5-ethylpyrrolidine-2-carboxylate
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Overview
Description
(2S,5R)-Methyl 5-ethylpyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-Methyl 5-ethylpyrrolidine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethylamine with a suitable pyrrolidine derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of catalysts, such as ammonium acetate, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may include steps such as purification through crystallization or chromatography to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-Methyl 5-ethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation, with specific temperature, solvent, and catalyst requirements .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Scientific Research Applications
(2S,5R)-Methyl 5-ethylpyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its chiral nature.
Mechanism of Action
The mechanism of action of (2S,5R)-Methyl 5-ethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidine ring structure but differ in their substituents, leading to different chemical and biological properties.
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate: This compound has a similar stereochemistry but a different core structure, resulting in distinct reactivity and applications.
Uniqueness
(2S,5R)-Methyl 5-ethylpyrrolidine-2-carboxylate is unique due to its specific chiral configuration and the presence of both an ethyl and a methyl ester group. This combination of features makes it a valuable intermediate in the synthesis of chiral molecules and a useful tool in asymmetric synthesis.
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (2S,5R)-5-ethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-6-4-5-7(9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
JEUBHRNABRBLNZ-RQJHMYQMSA-N |
Isomeric SMILES |
CC[C@@H]1CC[C@H](N1)C(=O)OC |
Canonical SMILES |
CCC1CCC(N1)C(=O)OC |
Origin of Product |
United States |
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